

GBT1118 Demonstrates Significant Protective Effects in Hypoxia, Outperforming Alternatives in Preclinical Models

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Compound of Interest

Compound Name: GBT1118

Cat. No.: B12395295

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SOUTH SAN FRANCISCO, Calif., December 9, 2025 – New comparative analysis of preclinical data confirms the robust protective effects of **GBT1118** in hypoxic conditions, highlighting its potential as a leading therapeutic agent for diseases characterized by low oxygen levels. The analysis, which consolidates findings from multiple studies, positions **GBT1118** favorably against other hemoglobin oxygen affinity modifiers and metabolic activators.

GBT1118, an allosteric modulator of hemoglobin, has been shown to significantly increase hemoglobin's affinity for oxygen. This mechanism effectively enhances oxygen uptake and delivery to tissues, thereby mitigating the detrimental effects of hypoxia. This guide provides a comprehensive comparison of **GBT1118** with its analogue, voxelotor, as well as other compounds investigated for hypoxia protection, such as 5-hydroxymethylfurfural (5-HMF) and pyruvate kinase activators.

Comparative Efficacy in Hypoxia

Experimental data from various preclinical models consistently demonstrate the efficacy of **GBT1118** in improving survival and physiological parameters during severe hypoxia.

GBT1118 Performance in Murine Hypoxia Models

Studies in mice subjected to severe hypoxic conditions (5% oxygen) have shown that **GBT1118** administration leads to a dose-dependent increase in survival and arterial oxygen saturation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

| Parameter | Vehicle Control | GBT1118 (70 mg/kg) | GBT1118 (140 mg/kg) |
|--|-----------------|--------------------|---------------------|
| P ₅₀ (mmHg) | 43 ± 1.1 | 18.3 ± 0.9 | 7.7 ± 0.2 |
| Arterial O ₂ Saturation (SaO ₂) at 5% O ₂ | ~40% | ~57% | ~80% |
| Survival at 2h in 5% O ₂ | 0% | 17% | 83% |
| Mean Arterial Pressure (mmHg) at 5% O ₂ | ~50 | Sustained Higher | Sustained Higher |
| Heart Rate (bpm) at 5% O ₂ | ~375 | Sustained Higher | Sustained Higher |
| Data compiled from studies in awake, instrumented mice. [1] [2] [3] | | | |

Voxelotor (GBT440) Performance in Hypoxia

Voxelotor, a close analog of **GBT1118**, also demonstrates protective effects in hypoxia, primarily studied in the context of sickle cell disease (SCD). While direct comparative data with **GBT1118** in non-SCD hypoxia models is limited, studies in SCD models show its efficacy in reducing red blood cell sickling under hypoxic conditions. In vitro studies using a microfluidic device showed that voxelotor significantly decreased microvascular occlusion by sickle red blood cells under hypoxia.[\[4\]](#)

| Condition | Occlusion Index (OI) |
|--|---|
| HbSS RBCs (Normoxia) | Low |
| HbSS RBCs (Hypoxia) | Significantly Elevated |
| HbSS RBCs + Voxelotor (Hypoxia) | Significantly Decreased by 52.6% ± 10.47% |
| Data from in vitro microfluidic experiments with human sickle red blood cells (RBCs).[4] | |

5-Hydroxymethylfurfural (5-HMF) in Hypobaric Hypoxia

5-HMF has been investigated for its protective role in hypobaric hypoxia. In a mouse model simulating high altitude, 5-HMF pretreatment demonstrated improved survival rates.

| Parameter | Hypoxia Control | 5-HMF (100 mg/kg) |
|--|-----------------|-------------------|
| Survival Rate (at 15 min) | 14.3% | ~33.3% |
| Survival Time (min) | 10.5 ± 2.8 | 13.8 ± 1.5 |
| Data from studies in mice subjected to simulated high-altitude (9,500 m) hypobaric hypoxia.[5] | | |

Pyruvate Kinase Activators

Pyruvate kinase activators, such as mitapivat, represent an alternative approach by targeting red blood cell metabolism. These agents increase ATP levels and decrease 2,3-diphosphoglycerate (2,3-DPG), which in turn increases hemoglobin's oxygen affinity. While direct in vivo hypoxia survival data for comparison is not readily available, ex vivo studies on sickle red blood cells have shown promising changes in biomarkers related to hypoxia tolerance.

Mechanism of Action and Signaling Pathways

The protective effects of these compounds are mediated through distinct yet sometimes overlapping pathways.

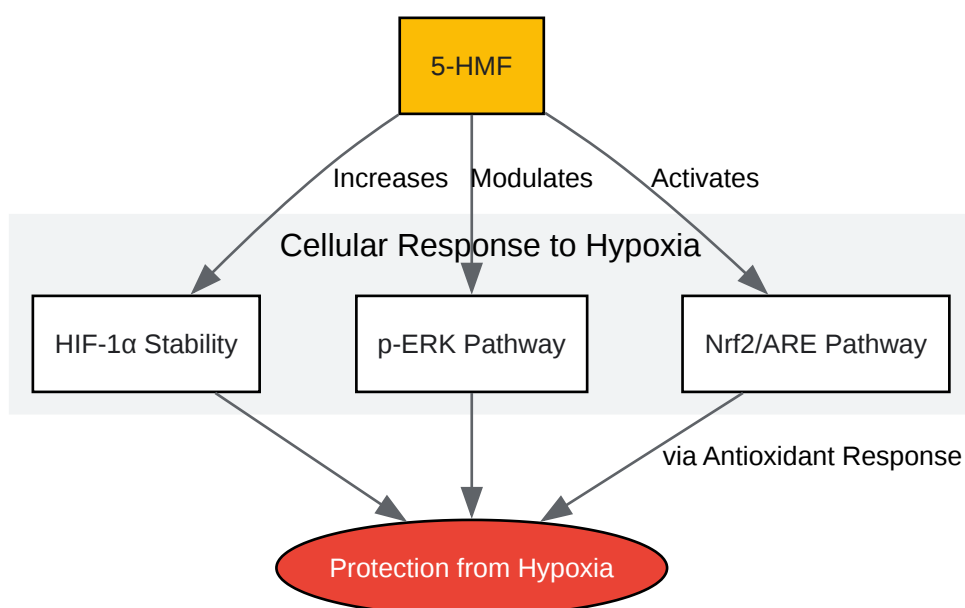
GBT1118 and Voxelotor: These molecules act as allosteric modifiers of hemoglobin. They bind to the N-terminal valine of the α -globin chain of hemoglobin, stabilizing it in a high-oxygen-affinity state (R-state). This leads to increased oxygen loading in the lungs and enhanced delivery to tissues under hypoxic conditions.[6][7]



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Mechanism of **GBT1118**/Voxelotor

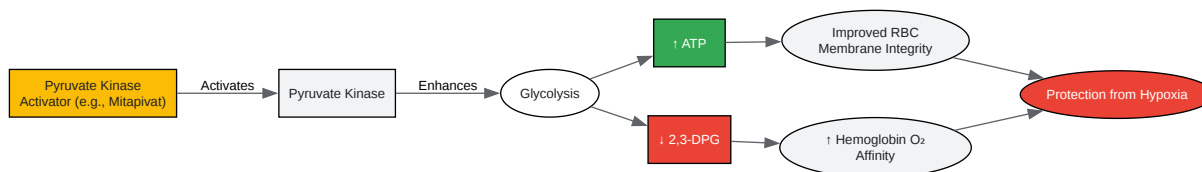
5-Hydroxymethylfurfural (5-HMF): 5-HMF exhibits a multi-faceted mechanism. While it also increases hemoglobin's oxygen affinity, its protective effects in hypoxia are also attributed to the activation of specific signaling pathways. Studies have shown that 5-HMF can increase the stability of Hypoxia-Inducible Factor-1 α (HIF-1 α) and modulate the p-ERK pathway, both of which are crucial in the cellular response to low oxygen.[5][8][9][10]



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Signaling Pathways of 5-HMF

Pyruvate Kinase Activators: These compounds work by enhancing the activity of the pyruvate kinase enzyme in red blood cells. This leads to an increase in ATP production and a decrease in 2,3-DPG levels. Lower 2,3-DPG results in a leftward shift of the oxygen-hemoglobin dissociation curve, meaning a higher affinity of hemoglobin for oxygen. The increased ATP also helps maintain red blood cell membrane integrity.



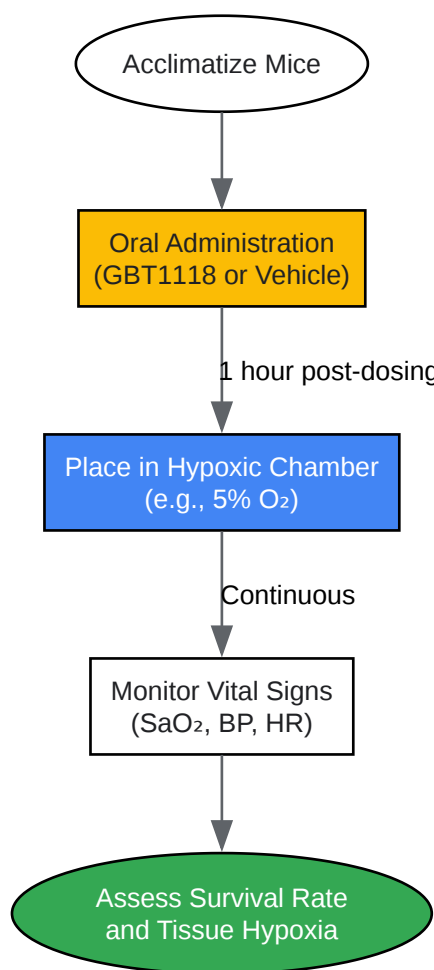
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Workflow of Pyruvate Kinase Activators

Experimental Protocols

Murine Model of Normobaric Hypoxia

A common experimental workflow to assess the efficacy of compounds like **GBT1118** involves inducing normobaric hypoxia in mice.



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Experimental Workflow for Hypoxia Study

Protocol Details:

- Animal Model: Male C57BL/6J mice are commonly used.
- Drug Administration: **GBT1118** is typically formulated in a vehicle solution and administered orally via gavage at doses ranging from 70 to 140 mg/kg.
- Hypoxia Exposure: One hour after dosing, mice are placed in a hypoxic chamber with a controlled oxygen concentration (e.g., 5% O₂ balanced with nitrogen).
- Physiological Monitoring: Arterial oxygen saturation (SaO₂), blood pressure (BP), and heart rate (HR) are monitored continuously using non-invasive or indwelling catheters.

- **Tissue Hypoxia Assessment:** Pimonidazole hydrochloride (Hypoxyprobe™) is injected intravenously to mark hypoxic tissues. After the experiment, tissues are harvested, sectioned, and stained with an anti-pimonidazole antibody to visualize and quantify hypoxic areas.
- **Hemoximetry:** Blood samples are analyzed using a hemoximeter to determine the P_{50} value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, providing a measure of oxygen affinity.

Conclusion

The available preclinical data strongly supports the protective effects of **GBT1118** in severe hypoxia. Its mechanism of directly increasing hemoglobin's oxygen affinity translates to significant improvements in survival and key physiological parameters in animal models. While alternatives like 5-HMF and pyruvate kinase activators show promise through different mechanisms, **GBT1118** and its analog voxelotor have a more direct and potent effect on enhancing oxygen transport. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of these promising therapeutic agents.

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